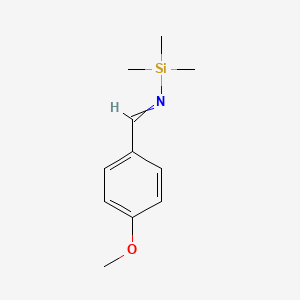![molecular formula C20H25AsSi B14507752 Diphenyl[(triethylsilyl)ethynyl]arsane CAS No. 63451-83-2](/img/structure/B14507752.png)
Diphenyl[(triethylsilyl)ethynyl]arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl[(triethylsilyl)ethynyl]arsane is a chemical compound that belongs to the class of organoarsenic compounds It is characterized by the presence of a triethylsilyl group attached to an ethynyl group, which is further bonded to an arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[(triethylsilyl)ethynyl]arsane typically involves the reaction of diphenylarsine chloride with triethylsilylacetylene in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Ph2AsCl+TES-C≡CH→Ph2As-C≡C-TES+HCl
where Ph represents a phenyl group and TES represents a triethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl[(triethylsilyl)ethynyl]arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different functional groups.
Applications De Recherche Scientifique
Diphenyl[(triethylsilyl)ethynyl]arsane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Diphenyl[(triethylsilyl)ethynyl]arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylarsine chloride: A precursor used in the synthesis of Diphenyl[(triethylsilyl)ethynyl]arsane.
Triethylsilylacetylene: Another precursor involved in the synthesis.
Organoarsenic compounds: A broad class of compounds with similar structural features.
Uniqueness
This compound is unique due to the presence of both triethylsilyl and ethynyl groups attached to an arsenic atom This unique structure imparts specific chemical and physical properties that differentiate it from other organoarsenic compounds
Propriétés
Numéro CAS |
63451-83-2 |
|---|---|
Formule moléculaire |
C20H25AsSi |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
diphenyl(2-triethylsilylethynyl)arsane |
InChI |
InChI=1S/C20H25AsSi/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3 |
Clé InChI |
XZKSVAJYSLUEDE-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3-Dimethoxy-6,7'-dimethyl[2,9'-bianthracene]-1,4',5',8,9,10'-hexol](/img/structure/B14507672.png)
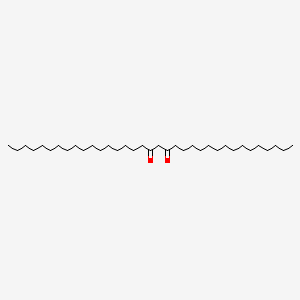

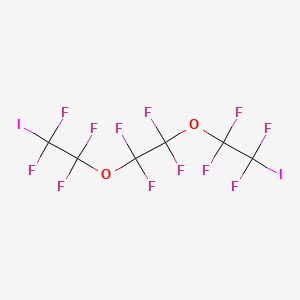
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
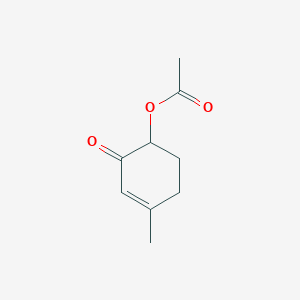
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)
![1-[(4-Methylphenyl)methyl]-2,4,6-triphenylpyridin-1-ium iodide](/img/structure/B14507732.png)
![1-[(3-Aminopropyl)amino]heptadecan-2-OL](/img/structure/B14507740.png)
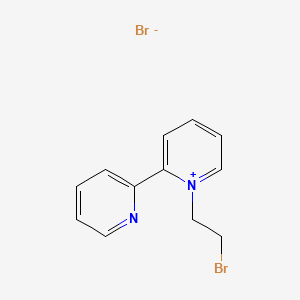
![1,1'-[3-(4-Methylphenyl)prop-1-ene-1,1-diyl]dibenzene](/img/structure/B14507749.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
